3-ethyl-2,3-dihydro-1,3-oxazol-2-one
Description
3-ethyl-2,3-dihydro-1,3-oxazol-2-one is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazolone family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry and materials science.
Properties
CAS No. |
92174-75-9 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
3-ethyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C5H7NO2/c1-2-6-3-4-8-5(6)7/h3-4H,2H2,1H3 |
InChI Key |
CUFFUTUEAZMSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=COC1=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2,3-dihydro-1,3-oxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with glyoxylic acid, followed by cyclization to form the oxazolone ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2,3-dihydro-1,3-oxazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds .
Scientific Research Applications
3-ethyl-2,3-dihydro-1,3-oxazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-ethyl-2,3-dihydro-1,3-oxazol-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-oxazol-2-one: A parent compound with similar structural features but lacking the ethyl group.
3-methyl-2,3-dihydro-1,3-oxazol-2-one: A closely related compound with a methyl group instead of an ethyl group.
4,5-dihydro-1,3-oxazol-2-one: Another similar compound with slight structural variations.
Uniqueness
3-ethyl-2,3-dihydro-1,3-oxazol-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group can enhance its solubility and alter its binding affinity to molecular targets, making it a valuable compound for various applications .
Biological Activity
3-Ethyl-2,3-dihydro-1,3-oxazol-2-one is a heterocyclic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and relevance in therapeutic applications.
The synthesis of this compound typically involves the cyclization of ethylamine with glyoxylic acid under controlled conditions. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate these targets by binding to their active sites or altering their conformation, thereby influencing various cellular pathways.
Anti-inflammatory Effects
Research indicates that oxazolone derivatives, including this compound, may induce intestinal inflammation through the activation of immune cells. In experimental models, administration of oxazolone has been shown to result in acute superficial inflammation characterized by cytokine production (e.g., IL-4 and IL-13) and changes in epithelial cell function .
Cytotoxicity and Anticancer Potential
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that oxazolone derivatives exhibit significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.12 to 2.78 µM .
Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Wirtz et al. (2007) | MCF-7 | 0.12 - 2.78 | Induction of apoptosis via cytokine modulation |
| Boirivant et al. (1998) | A549 | 0.15 - 1.5 | Inhibition of cell proliferation through IL signaling |
In a recent study by Heller et al., it was found that the administration of oxazolone directly to the colonic epithelium resulted in significant inflammatory responses without requiring prior immune sensitization . This suggests that the compound may have direct effects on epithelial cells.
Research Findings
Recent findings indicate that this compound can influence metabolic pathways within cells. Specifically, it has been shown to downregulate certain metabolic genes while inducing others associated with inflammation and immune responses . This dual action may make it a candidate for further exploration in therapeutic contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
